(5-Phenyl-1,2-oxazol-3-yl)methyl 2,4-dimethoxybenzoate
Description
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-22-15-8-9-16(18(11-15)23-2)19(21)24-12-14-10-17(25-20-14)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSKZIWROWHKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl 2,4-dimethoxybenzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethoxybenzoic acid with (5-phenyl-1,2-oxazol-3-yl)methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-1,2-oxazol-3-yl)methyl 2,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
(5-Phenyl-1,2-oxazol-3-yl)methyl 2,4-dimethoxybenzoate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Phenyl-1,2-oxazol-3-yl)methyl 2,4-dimethoxybenzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its dual functionalization:
- 2,4-Dimethoxybenzoate ester : Provides electron-donating methoxy groups, influencing solubility and reactivity.
Comparison with Similar Esters and Heterocycles
Table 1: Comparative Data for Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Boiling Point (°C) | CAS RN |
|---|---|---|---|---|---|---|
| Methyl 3,5-dimethoxybenzoate | C₁₀H₁₂O₄ | 196.19 | 3,5-dimethoxy, methyl ester | 42–43 | 298 | 2150-37-0 |
| Dimethyl dimethoxypentane | C₇H₁₆O₂ | 132.20 | Dimethoxy, branched alkane | — | 160–163 | 89-91-8 |
| (5-Phenyl-1,2-oxazol-3-yl)methyl ester | C₁₉H₁₇NO₅ | 339.34* | 2,4-dimethoxy, oxazole, phenyl | Not reported | Not reported | Not available |
*Calculated molecular weight based on structural formula.
Key Observations:
Methyl 3,5-dimethoxybenzoate : Shares the dimethoxybenzoate core but lacks the oxazole heterocycle. Its higher melting point (42–43°C) compared to aliphatic analogs suggests stronger crystal packing, likely due to planar aromatic stacking .
Dimethyl dimethoxypentane: A non-aromatic dialkoxy compound with significantly lower molecular weight and boiling point (160–163°C). The absence of aromatic systems reduces opportunities for π-π interactions, impacting thermal stability .
Target Compound : The oxazole-phenyl group may enhance intermolecular interactions (e.g., hydrogen bonding or van der Waals forces) compared to simpler esters. However, the lack of reported physical data limits direct comparisons.
Research Findings and Implications
Hydrogen Bonding and Crystal Packing
For instance, graph set analysis (as proposed by Etter and Bernstein) could predict dimeric or chain-like motifs involving the oxazole’s N-atoms and methoxy oxygen .
Biological Activity
(5-Phenyl-1,2-oxazol-3-yl)methyl 2,4-dimethoxybenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 2,4-dimethoxybenzoic acid with an appropriate oxazole derivative. The reaction conditions often include the use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the formation of the ester bond.
Anticancer Properties
Recent studies have indicated that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives with similar structures have shown potent inhibition against various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and disruption of tubulin polymerization.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (lung cancer) | <0.01 | Apoptosis induction |
| Compound B | MDA-MB-435 (breast cancer) | 0.229 | Tubulin inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains and fungi. The mode of action appears to involve disruption of cellular membranes and inhibition of vital metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Tubulin Polymerization Inhibition : Preventing mitotic spindle formation in cancer cells.
- Membrane Disruption : Causing leakage of cytoplasmic contents in microbial cells.
Study on Anticancer Activity
In a study published in Molecules, researchers synthesized a series of oxazole derivatives and tested their anticancer activities against various cell lines. One derivative exhibited an IC50 value of less than 0.01 µM against A549 cells, indicating strong potency .
Study on Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of oxazole-based compounds against pathogenic bacteria and fungi. The results showed that certain derivatives had MIC values comparable to standard antibiotics, highlighting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
